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molecular formula C4H7N3OS B174378 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine CAS No. 15884-86-3

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B174378
M. Wt: 145.19 g/mol
InChI Key: ZLDOCTTXAVVDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822508B2

Procedure details

To a suspension of thiosemicarbazide a24 (40 g, 0.44 mol, 1 eq) in dioxane (400 ml) at room temperature is added methoxyacetic acid (39.56 g, 0.44 mol, 1 eq) in one portion, and the reaction mixture is heated at 80° C. then phosphorous oxychloride (67.54 g, 0.44 mol, 1 eq) is carefully added over 1.5 hours. After reaction completion (4 hours), water is added and the solution is neutralised to pH=6-7 with sodium hydroxyde pellets. After extraction EtOAc/iPrOH (9/1) and evaporation under vacuum, the residue is recrystallized from MeTHF/iPrOH to afford 51 g of pure 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine a25.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
39.56 g
Type
reactant
Reaction Step Two
Quantity
67.54 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[CH3:6][O:7][CH2:8][C:9](O)=O.P(Cl)(Cl)(Cl)=O.[Na]>O1CCOCC1.O>[CH3:6][O:7][CH2:8][C:9]1[S:4][C:3]([NH2:5])=[N:2][N:1]=1 |^1:16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
39.56 g
Type
reactant
Smiles
COCC(=O)O
Step Three
Name
Quantity
67.54 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
After extraction EtOAc/iPrOH (9/1) and evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from MeTHF/iPrOH

Outcomes

Product
Name
Type
product
Smiles
COCC1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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